1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
Overview
Description
1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a heterocyclic compound with a molecular formula of C12H10N4S.
Mechanism of Action
Target of Action
The primary target of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . It has been identified as a promising target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation . The compound exerts its inhibitory effect by binding to the active site of CDK2, as confirmed by molecular docking simulations .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells . By inhibiting CDK2, this compound prevents the phosphorylation of key components necessary for cell proliferation . This disruption in the cell cycle can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
In silico admet studies have shown that similar compounds possess suitable pharmacokinetic properties .
Result of Action
The result of the action of this compound is a significant reduction in cell proliferation, particularly in cancer cells . The compound has shown superior cytotoxic activities against various cancer cell lines . It also induces significant alterations in cell cycle progression and triggers apoptosis within cancer cells .
Biochemical Analysis
Biochemical Properties
1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as an inhibitor or activator of specific enzymes, altering their activity and thus affecting metabolic pathways. For instance, it has been shown to interact with kinases, which are crucial in regulating cellular signaling pathways . The thiol group in this compound can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function .
Cellular Effects
This compound influences various cellular processes, including cell signaling, gene expression, and metabolism. In cancer cells, this compound has been observed to inhibit cell proliferation by interfering with signaling pathways such as the MAPK/ERK pathway . Additionally, it can modulate gene expression by affecting transcription factors and other regulatory proteins. The impact on cellular metabolism includes alterations in glycolysis and oxidative phosphorylation, which are critical for energy production and cell survival .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, either blocking substrate access or stabilizing the enzyme in an active conformation . For example, its interaction with kinases can inhibit their phosphorylation activity, leading to downstream effects on cell signaling . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under certain conditions but may degrade when exposed to light or high temperatures . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and alterations in metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and effectively modulate target pathways . At higher doses, toxic or adverse effects such as hepatotoxicity and nephrotoxicity have been reported . Threshold effects are also observed, where a certain concentration of this compound is required to achieve significant biological activity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect metabolic flux by inhibiting or activating key enzymes in pathways such as glycolysis and the citric acid cycle . Additionally, this compound can influence the levels of metabolites, leading to changes in cellular energy balance and biosynthetic processes .
Preparation Methods
The synthesis of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves multi-step reactions. One common method includes the condensation of hydrazine derivatives with α,β-unsaturated ketones, followed by cyclization and subsequent functional group modifications . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Scientific Research Applications
1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit CDK2 inhibitory activity but differ in their chemical structure and specific interactions with the enzyme.
Thioglycoside derivatives: These compounds share the thiol group but have different sugar moieties attached, leading to varied biological activities.
Properties
IUPAC Name |
1-benzyl-7H-pyrazolo[3,4-d]pyrimidine-4-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S/c17-12-10-6-15-16(11(10)13-8-14-12)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,13,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCUJURZNGAVEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=N2)C(=S)N=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301333679 | |
Record name | 1-benzyl-7H-pyrazolo[3,4-d]pyrimidine-4-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301333679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49642524 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
56156-23-1 | |
Record name | 1-benzyl-7H-pyrazolo[3,4-d]pyrimidine-4-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301333679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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